4-乙炔基-1-苯基-1H-吡唑

描述

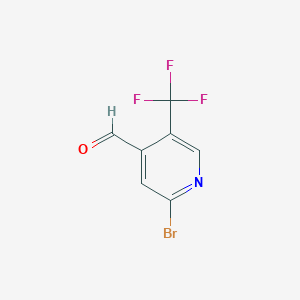

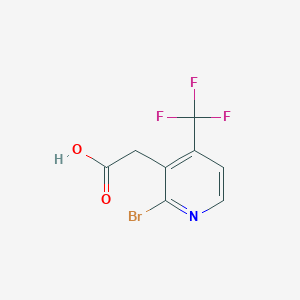

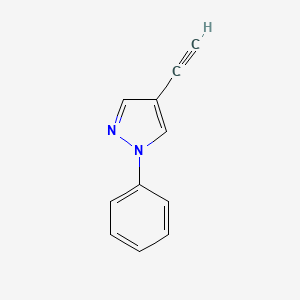

4-Ethynyl-1-phenyl-1H-pyrazole is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula of 4-Ethynyl-1-phenyl-1H-pyrazole is C11H8N2 .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-Ethynyl-1-phenyl-1H-pyrazole, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of 4-Ethynyl-1-phenyl-1H-pyrazole consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The InChI code for this compound is 1S/C5H4N2/c1-2-5-3-6-7-4-5/h1,3-4H, (H,6,7) .Chemical Reactions Analysis

Pyrazole derivatives, including 4-Ethynyl-1-phenyl-1H-pyrazole, can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed cross-coupling reactions . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to provide functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

The molecular weight of 4-Ethynyl-1-phenyl-1H-pyrazole is 92.1 g/mol . It has a density of 1.2±0.1 g/cm³, a boiling point of 238.5±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 45.6±3.0 kJ/mol and a flash point of 114.3±12.8 °C .科学研究应用

1. 结构和光谱研究

4-乙炔基-1-苯基-1H-吡唑衍生物,如5-甲基-1-苯基-1H-吡唑-4-羧酸,已被广泛研究其结构和光谱特性。这些化合物通过核磁共振、傅里叶变换红外光谱和单晶X射线衍射等技术进行表征。这些研究对于理解这些分子内的分子几何和电子跃迁至关重要,这对材料科学和分子设计具有重要意义 (Viveka et al., 2016)。

2. 电子给体-受体取代吡唑的合成

含有电子给体-受体基团的吡唑被合成,用于非线性光学性质的潜在应用。这些衍生物是通过乙炔酮的环缩合制备的,具体取决于反应条件的区域选择性。这些材料在光电子学和光子学领域具有潜力 (Miller & Reiser, 1993)。

3. 环式互变异构研究

对NH-吡唑的研究,与4-乙炔基-1-苯基-1H-吡唑密切相关,可以提供固态和溶液状态下互变异构的见解。这项研究在制药化学中具有重要意义,因为互变异构可能影响化合物的生物活性 (Cornago et al., 2009)。

4. 银(I)络合物合成

合成含有4-乙炔基-1-苯基-1H-吡唑衍生物的银(I)络合物,探索它们在配位化学中的潜力。这些络合物因其独特的结构特征和在催化和材料科学中的潜在应用而引人注目 (Reger et al., 2003)。

5. 电催化转化

在绿色介质中对吡唑衍生物的电催化转化研究探索了环保合成方法。这些转化在开发可持续化学过程中具有重要意义 (Vafajoo et al., 2015)。

未来方向

Pyrazoles, including 4-Ethynyl-1-phenyl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, future research could focus on developing novel synthetic techniques and exploring the biological activity of pyrazole derivatives .

作用机制

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Mode of Action

It’s worth noting that pyrazole derivatives have been synthesized with antioxidant activity by incorporating specific functional groups onto the pyrazole ring . These derivatives may scavenge free radicals, inhibit lipid peroxidation, and modulate key antioxidant enzymes .

Biochemical Pathways

Pyrazole derivatives have been associated with various biochemical pathways due to their diverse pharmacological effects

Result of Action

Pyrazole derivatives have been associated with various biological activities, including antioxidant activity

生化分析

Biochemical Properties

4-Ethynyl-1-phenyl-1H-pyrazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to specific active sites of enzymes, thereby influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity.

Cellular Effects

The effects of 4-Ethynyl-1-phenyl-1H-pyrazole on cellular processes are diverse and depend on the type of cells involved. In cancer cell lines, this compound has been reported to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . Additionally, 4-Ethynyl-1-phenyl-1H-pyrazole can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent in oncology.

Molecular Mechanism

At the molecular level, 4-Ethynyl-1-phenyl-1H-pyrazole exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction . For example, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and growth. Additionally, 4-Ethynyl-1-phenyl-1H-pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethynyl-1-phenyl-1H-pyrazole have been observed to change over time. The stability of this compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 4-Ethynyl-1-phenyl-1H-pyrazole can result in sustained inhibition of cellular functions, such as DNA replication and protein synthesis. These temporal effects are essential for understanding the compound’s potential as a long-term therapeutic agent.

Dosage Effects in Animal Models

The effects of 4-Ethynyl-1-phenyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-Ethynyl-1-phenyl-1H-pyrazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the overall pharmacokinetics and pharmacodynamics of 4-Ethynyl-1-phenyl-1H-pyrazole, affecting its efficacy and safety profile.

Transport and Distribution

The transport and distribution of 4-Ethynyl-1-phenyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound has been found to accumulate in the liver and kidneys, which are primary sites for its metabolism and excretion.

Subcellular Localization

The subcellular localization of 4-Ethynyl-1-phenyl-1H-pyrazole is critical for its activity and function. This compound is known to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its biological effects.

属性

IUPAC Name |

4-ethynyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-10-8-12-13(9-10)11-6-4-3-5-7-11/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRHXHUVZXHAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。